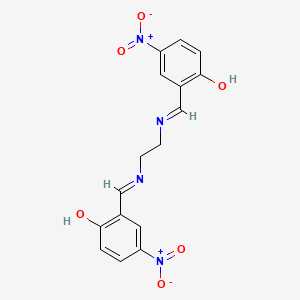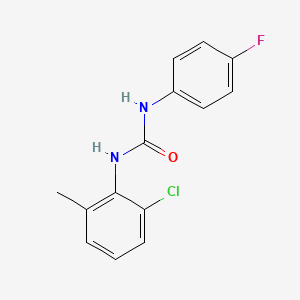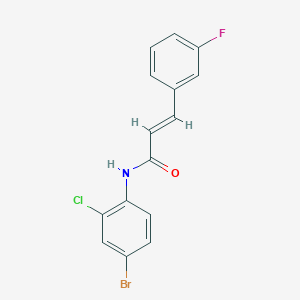
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:
Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 2 positions, respectively.
Fluorination: A separate phenyl ring is fluorinated at the 3 position.
Amidation: The two substituted phenyl rings are then coupled through an amidation reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in a particular chemical reaction or its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromo-2-chlorophenyl)-3-(4-fluorophenyl)-2-propenamide: Similar structure but with the fluorine atom at the 4 position.
N-(4-Bromo-2-chlorophenyl)-3-(3-chlorophenyl)-2-propenamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
N-(4-Bromo-2-chlorophenyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the specific arrangement of halogen atoms on the phenyl rings, which influences its chemical reactivity and potential applications. The presence of bromine, chlorine, and fluorine in specific positions provides distinct properties that can be leveraged in various scientific and industrial contexts.
Propriétés
Numéro CAS |
853351-84-5 |
|---|---|
Formule moléculaire |
C15H10BrClFNO |
Poids moléculaire |
354.60 g/mol |
Nom IUPAC |
(E)-N-(4-bromo-2-chlorophenyl)-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10BrClFNO/c16-11-5-6-14(13(17)9-11)19-15(20)7-4-10-2-1-3-12(18)8-10/h1-9H,(H,19,20)/b7-4+ |
Clé InChI |
OQJJHKNYOCNNPM-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)/C=C/C(=O)NC2=C(C=C(C=C2)Br)Cl |
SMILES canonique |
C1=CC(=CC(=C1)F)C=CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


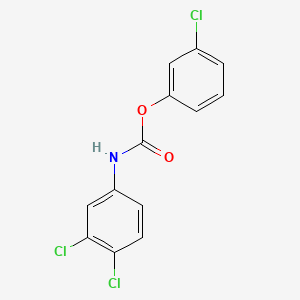
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

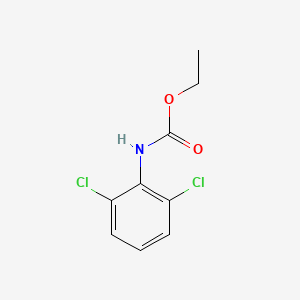


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
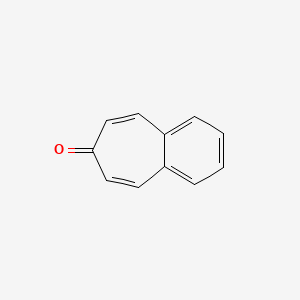
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)

